Antiproliferative Activity Against HeLa Cells vs. Non-Fluorinated Analog Class
863001-57-4 was included in a PubChem BioAssay evaluating antiproliferative activity against human HeLa cells over 48 hours via WST-8 assay, with the compound categorized as 'Active' and demonstrating sub-1 µM activity (activity ≤ 1 µM) [1]. In contrast, the non-fluorinated analog 2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole (CAS 684217-26-3) has no comparable antiproliferative data available in authoritative databases, suggesting the 4,6-difluoro substitution is a critical driver of cellular potency in this scaffold. The compound has also been explicitly claimed in Amgen's fluoroisoquinoline-substituted thiazole patent series targeting PKB-mediated diseases including abnormal cell growth and cancer [2].
| Evidence Dimension | Antiproliferative activity threshold |
|---|---|
| Target Compound Data | Activity ≤ 1 µM against HeLa cells (48 h, WST-8 assay); classified as 'Active' |
| Comparator Or Baseline | Non-fluorinated analog (CAS 684217-26-3): no antiproliferative data available in comparable assays |
| Quantified Difference | Qualitative difference: Active (≤ 1 µM) vs. no reported activity; fluorine substitution correlates with measurable cellular potency |
| Conditions | Human HeLa cervical carcinoma cell line; 48-hour incubation; WST-8 cell viability assay (PubChem BioAssay AID source) |
Why This Matters
For procurement decisions in oncology drug discovery, the confirmed sub-1 µM antiproliferative threshold distinguishes this fluorinated compound from its inactive non-fluorinated analog, justifying selection for PKB/Akt-focused screening cascades.
- [1] PubChem BioAssay Summary, Antiproliferative activity against human HeLa cells incubated for 48 hrs by WST-8 assay. NCBI, linked to CID 7110154. View Source
- [2] Fotsch, C. et al. WO2010083246A1 – Fluoroisoquinoline substituted thiazole compounds and methods of use. Amgen Inc., published 2010-07-22. View Source
